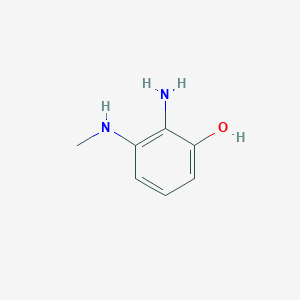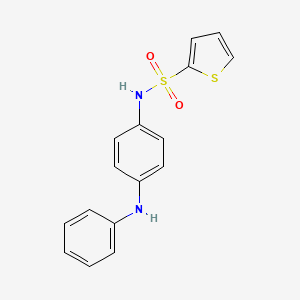
Cyclobutane-1,1-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane-1,1-dicarbaldehyde is an organic compound characterized by a cyclobutane ring with two aldehyde groups attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutane-1,1-dicarbaldehyde can be synthesized through several methods. One common approach involves the photochemical dimerization of alkenes under UV light, which forms cyclobutane derivatives. Another method includes the reduction of 1,1-dicyanocyclobutane using suitable reducing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactors where alkenes are exposed to UV light to induce cyclization. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutane-1,1-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Cyclobutane-1,1-dicarboxylic acid.
Reduction: Cyclobutane-1,1-dimethanol.
Substitution: Cyclobutane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Cyclobutane-1,1-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in the formation of DNA photodimers.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclobutane-1,1-dicarbaldehyde involves its reactivity due to the strained cyclobutane ring and the presence of reactive aldehyde groups. The compound can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Cyclobutane-1,1-dicarbaldehyde can be compared with other similar compounds, such as:
Cyclobutane-1,1-dicarboxylic acid: This compound has carboxylic acid groups instead of aldehyde groups, making it less reactive in certain types of reactions.
Cyclobutane-1,1-dimethanol: This compound has primary alcohol groups, which can undergo different types of reactions compared to aldehyde groups.
Uniqueness: this compound is unique due to its combination of a strained cyclobutane ring and reactive aldehyde groups, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H8O2 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
cyclobutane-1,1-dicarbaldehyde |
InChI |
InChI=1S/C6H8O2/c7-4-6(5-8)2-1-3-6/h4-5H,1-3H2 |
Clave InChI |
VOCPJLGSIMEWHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)




![3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine](/img/structure/B13884529.png)






![Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane](/img/structure/B13884579.png)

